molecular formula C16H29NO3S B11110584 1-[(3-Methoxypropyl)(2-thienylmethyl)amino]-3-(2-methylpropoxy)-2-propanol CAS No. 1016831-34-7

1-[(3-Methoxypropyl)(2-thienylmethyl)amino]-3-(2-methylpropoxy)-2-propanol

Cat. No.: B11110584
CAS No.: 1016831-34-7
M. Wt: 315.5 g/mol
InChI Key: JQIOOBBHMLMASP-UHFFFAOYSA-N
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Description

2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE typically involves multiple steps, including the formation of the core amine structure, the introduction of the hydroxy and methoxy groups, and the attachment of the thiophene ring. Common reagents used in these reactions include alkyl halides, alcohols, and thiophenes, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amine group can be reduced to an alkylamine.

    Substitution: The methoxy and thiophene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amine group would yield a secondary or tertiary amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, 2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE may be studied for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to act as a drug candidate for treating various diseases.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE: Unique due to its specific combination of functional groups.

    2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]ETHANOL: Similar structure but with an ethanol group instead of an amine.

    2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]KETONE: Similar structure but with a ketone group instead of an amine.

Uniqueness

The uniqueness of 2-HYDROXY-3-(2-METHYLPROPOXY)PROPYL[(THIOPHEN-2-YL)METHYL]AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.

Properties

CAS No.

1016831-34-7

Molecular Formula

C16H29NO3S

Molecular Weight

315.5 g/mol

IUPAC Name

1-[3-methoxypropyl(thiophen-2-ylmethyl)amino]-3-(2-methylpropoxy)propan-2-ol

InChI

InChI=1S/C16H29NO3S/c1-14(2)12-20-13-15(18)10-17(7-5-8-19-3)11-16-6-4-9-21-16/h4,6,9,14-15,18H,5,7-8,10-13H2,1-3H3

InChI Key

JQIOOBBHMLMASP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(CN(CCCOC)CC1=CC=CS1)O

Origin of Product

United States

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